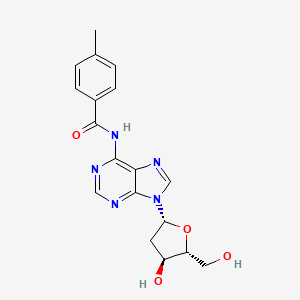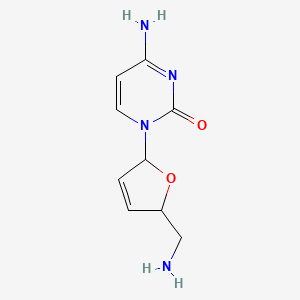![molecular formula C9H8FNS B12941678 (5-Fluorobenzo[b]thiophen-4-yl)methanamine](/img/structure/B12941678.png)
(5-Fluorobenzo[b]thiophen-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Fluorobenzo[b]thiophen-4-yl)methanamine is a chemical compound that belongs to the class of fluorinated benzothiophenes. This compound is characterized by the presence of a fluorine atom at the 5-position of the benzothiophene ring and a methanamine group at the 4-position. Benzothiophenes are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[b]thiophen-4-yl)methanamine can be achieved through several synthetic routes. One common method involves the functionalization of the thiophene ring. Direct fluorination of thiophene with molecular fluorine (F2) is one approach, although it is not highly selective due to the extreme reactivity of molecular fluorine . Another method involves the use of gaseous SF3+, which acts as a gentle and effective electrophilic monofluorinating reagent for five-membered heterocyclic compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization to obtain pure solid crystals .
Análisis De Reacciones Químicas
Types of Reactions
(5-Fluorobenzo[b]thiophen-4-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophenes .
Aplicaciones Científicas De Investigación
(5-Fluorobenzo[b]thiophen-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of (5-Fluorobenzo[b]thiophen-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger specific cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
(4-Fluorobenzo[b]thiophen-2-yl)methanol: Another fluorinated benzothiophene with a hydroxyl group at the 2-position.
(3-Chloro-4,7-difluorobenzo[b]thiophen-2-yl)methanamine: A similar compound with additional chlorine and fluorine substitutions.
Uniqueness
(5-Fluorobenzo[b]thiophen-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 5-position and the methanamine group at the 4-position makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H8FNS |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
(5-fluoro-1-benzothiophen-4-yl)methanamine |
InChI |
InChI=1S/C9H8FNS/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-4H,5,11H2 |
Clave InChI |
RJQJPUJXDMPZHE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CS2)C(=C1F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)







![3-Ethoxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B12941632.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-methylbutanamide](/img/structure/B12941651.png)

![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
